MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC
Descripción
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is a fluorogenic peptide substrate designed for protease activity assays. Its structure comprises:
- Methoxysuccinyl (MeOSuc) group: A modified succinyl moiety that enhances solubility and serves as an N-terminal blocking group to prevent undesired cleavage.
- DL-Proline and DL-Methionine: These residues contribute to the peptide’s conformational flexibility and hydrophobicity, influencing its interaction with protease active sites.
- 7-Amino-4-methylcoumarin (AMC): A fluorogenic reporter group released upon cleavage, enabling real-time quantification of enzymatic activity via fluorescence emission at 460 nm.
This compound is primarily used in biochemical research to study proteases capable of recognizing substrates with mixed D/L configurations. Its design balances structural complexity with functional utility, making it valuable for probing enzyme specificity and inhibitor screening .
Propiedades
IUPAC Name |
methyl 4-[[1-[[1-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQSZEFHNKLYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes:
Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain on a solid resin support. Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Deprotection Steps: After each coupling, the temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage from Resin: The completed peptide is cleaved from the resin and fully deprotected using a TFA-based cleavage cocktail.
Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC primarily undergoes hydrolysis reactions catalyzed by elastases and chymotrypsin-like serine peptidases. The hydrolysis of the peptide bond releases the fluorophore 7-amino-4-methylcoumarin (AMC), which emits fluorescence.
Common Reagents and Conditions
Enzymes: Human leukocyte elastase and porcine pancreatic elastase are commonly used to catalyze the hydrolysis.
Buffers: Reactions are typically carried out in phosphate-buffered saline (PBS) at physiological pH (around 7.4).
Major Products
The major product of the enzymatic hydrolysis of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is the fluorescent molecule 7-amino-4-methylcoumarin (AMC).
Aplicaciones Científicas De Investigación
MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of elastases and chymotrypsin-like serine peptidases.
Drug Screening: It is used in high-throughput screening assays to identify potential inhibitors of elastases, which are therapeutic targets for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Biochemical Studies: Researchers use this compound to study the specificity and kinetics of enzyme-substrate interactions.
Mecanismo De Acción
The mechanism of action of MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC involves its cleavage by elastases and chymotrypsin-like serine peptidases. The enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bond. This reaction releases the fluorophore 7-amino-4-methylcoumarin (AMC), which emits a fluorescent signal upon excitation.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key differences between MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC and structurally or functionally related compounds:
| Compound Name | Sequence/Modifications | Target Enzyme Class | Key Features |
|---|---|---|---|
| MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC | Mixed D/L-Ala, Pro, Met; MeOSuc-AMC | Broad-spectrum proteases | Stereochemical diversity enhances resistance to nonspecific cleavage . |
| Suc-Ala-Ala-Pro-Met-AMC | All L-amino acids; Succinyl-AMC | Elastase, Metallo-proteases | Higher catalytic efficiency (e.g., kcat = 0.5 s⁻¹) but lower stability. |
| Boc-Val-Pro-Arg-AMC | L-Arg at cleavage site; Boc-AMC | Serine proteases (Thrombin) | High specificity (Km = 20 µM) but limited to L-configured substrates. |
| H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-NH2 | Mixed D/L residues; Free C-terminal | Signaling pathway enzymes | Complex structure enables diverse receptor interactions . |
Key Findings from Comparative Studies
Stereochemical Impact on Enzyme Specificity The inclusion of D-amino acids in MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC reduces its susceptibility to cleavage by proteases that exclusively recognize L-residues, such as trypsin or chymotrypsin. This property makes it a selective substrate for enzymes with broader stereochemical tolerance, such as certain bacterial proteases . In contrast, all-L analogs like Suc-Ala-Ala-Pro-Met-AMC exhibit higher catalytic efficiency (kcat up to 0.5 s⁻¹) but are prone to rapid degradation in complex biological matrices.
Fluorogenic Reporter Performance
- AMC-based substrates, including MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC, show consistent fluorescence quantum yields (~0.8) upon release. However, the MeOSuc group slightly reduces background fluorescence compared to Boc- or Suc-blocked analogs.
Biological Stability and Applications
- The mixed D/L configuration enhances metabolic stability in vivo, making MeOSuc-DL-Ala-DL-Ala-DL-Pro-DL-Met-AMC suitable for prolonged enzyme activity monitoring in cellular assays.
- Simpler peptides like H-Lys-Pro-Gly-NH2 lack fluorogenic reporters and stereochemical complexity, limiting their utility to basic binding studies .
Research Implications
- Drug Discovery: The compound’s resistance to nonspecific cleavage aids in identifying proteases with unique stereochemical preferences, a critical factor in designing targeted inhibitors.
- Enzyme Mechanism Studies : Its structural features provide insights into how mixed D/L configurations affect substrate-enzyme interactions, particularly in pathogens with atypical proteolytic systems.
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